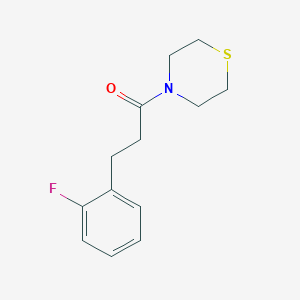

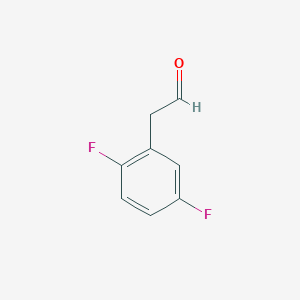

![molecular formula C19H13N3O3S2 B2882776 7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide CAS No. 921569-13-3](/img/structure/B2882776.png)

7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Several studies focus on synthesizing novel compounds derived from benzofuran and investigating their biological activities. For instance, compounds with benzofuran derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibited significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). This suggests that compounds related to 7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide could potentially be explored for similar pharmacological properties.

Antimicrobial and Anticancer Properties

Compounds containing benzofuran and its derivatives have also been reported to possess antimicrobial and anticancer properties. For example, a benzoisofuranone derivative exhibited significant antimicrobial activity, with minimum inhibitory concentrations ranging from 3.13 to 100 microg/ml (Rahman & Gray, 2005). Another study synthesized hybrid molecules containing benzo-2,1,3-thiadiazole, benzofuran, and arylselanyl moieties, which showed yellow-orange region emission upon fluorescence analysis, indicating potential applications in biomolecule interactive studies (Neto et al., 2020).

Inhibition of Cell Adhesion

Research has also explored the inhibition of cell adhesion by compounds featuring benzofuran and related structures. Such compounds inhibited the expression of E-selectin, ICAM-1, and VCAM-1, demonstrating oral activity in models of inflammation (Boschelli et al., 1995). This indicates that related compounds could be researched for their potential in treating inflammatory conditions.

Mecanismo De Acción

Target of Action

tulipea .

Mode of Action

The compound acts as an inducer of systemic acquired resistance (SAR) in plants . SAR is a “whole-plant” resistance response that occurs following an earlier localized exposure to pathogens. The compound’s interaction with its targets leads to the stimulation of the plant’s immune response, providing efficient protection against fusariosis .

Result of Action

This stands in contrast to other results on SAR induction, where yield reduction may occur due to excessive metabolic imbalance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. The study referenced was conducted under greenhouse conditions , which might differ from field conditions.

Propiedades

IUPAC Name |

7-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S2/c1-9-20-15-14(26-9)7-6-11-17(15)27-19(21-11)22-18(23)13-8-10-4-3-5-12(24-2)16(10)25-13/h3-8H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEYHRWBUCHCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

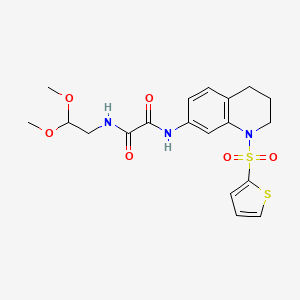

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)

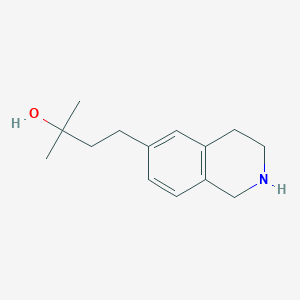

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)

![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)

![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)